molecular formula C18H19N3S B11956208 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline CAS No. 133671-70-2

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline

Cat. No.: B11956208
CAS No.: 133671-70-2
M. Wt: 309.4 g/mol
InChI Key: OHIXLXNUKMHJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazino)-2-(2-thienyl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Thienyl Group: The 2-thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Methylpiperazino Group: The 4-methylpiperazino group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazino)-2-phenylquinoline
  • 4-(4-Methylpiperazino)-2-(2-furyl)quinoline
  • 4-(4-Methylpiperazino)-2-(2-pyridyl)quinoline

Comparison

Compared to similar compounds, 4-(4-Methylpiperazino)-2-(2-thienyl)quinoline may exhibit unique properties due to the presence of the thienyl group. This group can influence the compound’s electronic properties, reactivity, and biological activity, making it distinct from its analogs.

Properties

CAS No.

133671-70-2

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline

InChI

InChI=1S/C18H19N3S/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17/h2-7,12-13H,8-11H2,1H3

InChI Key

OHIXLXNUKMHJJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.